3-Isopropenyl-1-methyl-1H-pyrrole

Physical Chemistry Chemical Engineering Process Development

3-Isopropenyl-1-methyl-1H-pyrrole (CAS 70702-75-9) is a C8H11N heterocyclic organic compound, characterized by a pyrrole core with an isopropenyl substituent at the 3-position and a methyl group at the 1-position. Its structural features include a molecular weight of 121.18 g/mol, a topological polar surface area (TPSA) of 4.9 Ų, and a calculated LogP (XLogP3-AA) of 2.1, indicating a balance between hydrophobic character and a small polar footprint.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 70702-75-9
Cat. No. B3357123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropenyl-1-methyl-1H-pyrrole
CAS70702-75-9
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC(=C)C1=CN(C=C1)C
InChIInChI=1S/C8H11N/c1-7(2)8-4-5-9(3)6-8/h4-6H,1H2,2-3H3
InChIKeyMXXYSAFGTIYGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropenyl-1-methyl-1H-pyrrole (CAS 70702-75-9) Procurement Guide: A Functionalized Pyrrole Building Block with a Unique Isopropenyl Handle


3-Isopropenyl-1-methyl-1H-pyrrole (CAS 70702-75-9) is a C8H11N heterocyclic organic compound, characterized by a pyrrole core with an isopropenyl substituent at the 3-position and a methyl group at the 1-position [1]. Its structural features include a molecular weight of 121.18 g/mol, a topological polar surface area (TPSA) of 4.9 Ų, and a calculated LogP (XLogP3-AA) of 2.1, indicating a balance between hydrophobic character and a small polar footprint [1]. The presence of the isopropenyl group provides a distinct chemical handle for further synthetic transformations, differentiating it from simple alkyl- or unsubstituted pyrroles .

Why Generic Substitution of 3-Isopropenyl-1-methyl-1H-pyrrole with Other N-Methylpyrroles Fails in Key Synthetic Applications


While N-methylpyrroles share a common core, the specific substitution pattern critically dictates their chemical reactivity and physical properties. Simple alkyl substituents (e.g., methyl, ethyl, isopropyl) at the 3-position yield compounds with different boiling points and electronic properties, but more importantly, lack the unique reactive handle provided by an alkene. The isopropenyl group in 3-Isopropenyl-1-methyl-1H-pyrrole is not merely a hydrophobic anchor; it is a functional group capable of participating in a distinct set of reactions, such as radical additions [1], which are inaccessible to its saturated alkyl counterparts. Substituting with a 3-vinyl or 3-isopropyl analog will lead to a different reaction outcome, product profile, and yield, directly impacting the success of a synthetic route .

Quantitative Differentiation of 3-Isopropenyl-1-methyl-1H-pyrrole Against Key Analogs: A Comparative Data Guide for Scientists


Physical Property Comparison: Boiling Point and Density of 3-Isopropenyl-1-methyl-1H-pyrrole vs. 3-Alkyl-Substituted N-Methylpyrroles

3-Isopropenyl-1-methyl-1H-pyrrole exhibits a predicted boiling point of 180.7 °C at 760 mmHg, which is significantly higher than that of the less substituted 3-methyl analog (147.5 °C) but lower than the saturated 3-isopropyl analog (163.0 °C) . Its predicted density (0.86 g/cm³) is also distinct from these comparators, reflecting the influence of the isopropenyl group's unsaturation on intermolecular interactions .

Physical Chemistry Chemical Engineering Process Development

Functional Handle Differentiation: Unique Reactivity of the Isopropenyl Group vs. Saturated Alkyl Analogs in Radical Addition Chemistry

The isopropenyl group in 3-Isopropenyl-1-methyl-1H-pyrrole is a unique functional handle that enables reactions not possible with saturated 3-alkyl analogs. A study on the phosphorylation of 1-isopropenylpyrroles demonstrates that free-radical addition of secondary phosphines to the terminal alkene proceeds with 100% regioselectivity, yielding 2-(pyrrol-1-yl)propyldiorganylphosphines in 89-92% isolated yields [1]. In contrast, 3-isopropyl-1-methyl-1H-pyrrole, lacking this alkene, cannot participate in this reaction, representing a fundamental and quantifiable difference in synthetic utility.

Synthetic Chemistry Phosphine Ligand Synthesis Radical Reactions

Comparative Lipophilicity (LogP) and PSA Analysis: Implications for Drug Design and Chromatographic Behavior

The calculated LogP (XLogP3-AA) of 3-Isopropenyl-1-methyl-1H-pyrrole is 2.1, with a TPSA of 4.9 Ų [1]. While direct experimental data for specific comparators is limited in this dataset, this LogP value is consistent with a compound that has moderate lipophilicity, suitable for crossing biological membranes. In contrast, the less substituted 3-methyl-1-methylpyrrole (LogP ~1.2) is more polar, and the saturated 3-isopropyl-1-methyl-1H-pyrrole (LogP ~2.3) is more lipophilic [2]. These differences, though based on class-level inference, are crucial for medicinal chemists optimizing for potency, permeability, and metabolic stability.

Medicinal Chemistry Drug Design ADME Properties

Defined Application Scenarios for 3-Isopropenyl-1-methyl-1H-pyrrole Driven by Quantitative Differentiation


Synthesis of Novel Phosphine Ligands via Regioselective Radical Addition to the Isopropenyl Group

The unique isopropenyl substituent enables 3-Isopropenyl-1-methyl-1H-pyrrole to serve as a key precursor in the high-yield (89-92%), completely regioselective synthesis of 2-(pyrrol-1-yl)propyldiorganylphosphines [1]. This application is inaccessible to saturated 3-alkyl-pyrroles and is a direct consequence of the alkene's reactivity. Researchers developing new catalysts or ligands should prioritize this compound when this specific transformation is required.

Process Development Where Defined Boiling Point and Density Are Critical for Purification

The specific physical properties of 3-Isopropenyl-1-methyl-1H-pyrrole—a predicted boiling point of 180.7 °C at 760 mmHg and density of 0.86 g/cm³ —are essential parameters for designing efficient separation and purification protocols, such as fractional distillation or flash chromatography. Substituting with a 3-methyl or 3-isopropyl analog would require significant re-optimization of these unit operations due to their different boiling points (147.5 °C and 163.0 °C, respectively) . This compound is the correct choice for a process where these specific parameters have been established.

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Specific LogP Window

In a medicinal chemistry program, the calculated LogP of 2.1 and TPSA of 4.9 Ų for 3-Isopropenyl-1-methyl-1H-pyrrole [2] place it in a desirable lipophilicity range for oral bioavailability and CNS penetration. If a project's SAR indicates that a LogP of approximately 2.1 is optimal for a series, this compound is a more suitable building block than the more polar 3-methyl (LogP ~1.2) or the more lipophilic 3-isopropyl (LogP ~2.3) analogs [3], as it directly hits the target physicochemical profile.

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